molecular formula C12H16INO2 B1395882 BENZYL 4-IODOBUTYLCARBAMATE CAS No. 53880-65-2

BENZYL 4-IODOBUTYLCARBAMATE

Cat. No.: B1395882
CAS No.: 53880-65-2
M. Wt: 333.16 g/mol
InChI Key: HNYONNPYIRAQQH-UHFFFAOYSA-N
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Description

BENZYL 4-IODOBUTYLCARBAMATE: is a chemical compound with the molecular formula C16H24INO2 and a molecular weight of 389.27 g/mol . It is a solid compound that is often used in organic synthesis and research.

Preparation Methods

Synthetic Routes and Reaction Conditions:

    Carbamoylation: One common method for synthesizing carbamates, including benzyl (4-iodobutyl)carbamate, involves the reaction of an amine with a carbonylimidazolide in water.

    Transcarbamoylation: Another method involves the use of methyl carbamate as a carbamoyl donor in the presence of a tin catalyst.

Industrial Production Methods: Industrial production methods for carbamates often involve large-scale reactions using similar principles as the synthetic routes mentioned above. The choice of method depends on the desired purity, yield, and cost-effectiveness.

Chemical Reactions Analysis

Types of Reactions:

Common Reagents and Conditions:

Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, catalytic hydrogenation can yield the corresponding amine.

Scientific Research Applications

Chemistry: BENZYL 4-IODOBUTYLCARBAMATE is used as a protecting group for amines in peptide synthesis. It can be installed and removed under relatively mild conditions .

Biology and Medicine:

Industry: In the industrial sector, carbamates are used in the production of polymers, agrochemicals, and other specialty chemicals .

Mechanism of Action

The mechanism of action for benzyl (4-iodobutyl)carbamate primarily involves its role as a protecting group. The carbamate group can be installed on an amine to protect it from unwanted reactions during synthesis. The protecting group can then be removed under specific conditions, such as acidic or catalytic hydrogenation .

Comparison with Similar Compounds

Uniqueness: BENZYL 4-IODOBUTYLCARBAMATE is unique due to the presence of the iodide group, which makes it particularly useful for nucleophilic substitution reactions. This property distinguishes it from other carbamates that do not have such a reactive group.

Properties

IUPAC Name

benzyl N-(4-iodobutyl)carbamate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H16INO2/c13-8-4-5-9-14-12(15)16-10-11-6-2-1-3-7-11/h1-3,6-7H,4-5,8-10H2,(H,14,15)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HNYONNPYIRAQQH-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)COC(=O)NCCCCI
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H16INO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90701291
Record name Benzyl (4-iodobutyl)carbamate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90701291
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

333.16 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

53880-65-2
Record name Carbamic acid, (4-iodobutyl)-, phenylmethyl ester
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=53880-65-2
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Benzyl (4-iodobutyl)carbamate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90701291
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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